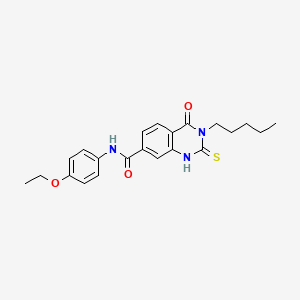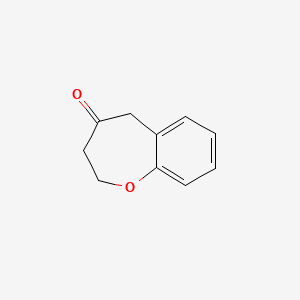
2,3,4,5-Tetrahydro-1-benzoxepin-4-one
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1-benzoxepin-4-one is an organic compound that belongs to the group of oxepines. It has a molecular weight of 162.19 . The compound is also known as methylenedioxybenzene or tetrahydrobenzodioxepin.
Molecular Structure Analysis
The IUPAC name for 2,3,4,5-Tetrahydro-1-benzoxepin-4-one is 2,3-dihydrobenzo[b]oxepin-4(5H)-one . The InChI code is 1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 .Chemical Reactions Analysis
The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds have been reported . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1-benzoxepin-4-one is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Sedative-Hypnotic Effect
Benzoxepin derivatives, including 2,3,4,5-Tetrahydro-1-benzoxepin-4-one, have been synthesized and evaluated for their sedative-hypnotic effect . These compounds were tested using the Phenobarbital-induced sleep test in mice . The results of these studies were consistent with molecular modeling .
Anxiolytic Applications
The benzodiazepine (BZ) classes of drugs, which include benzoxepin derivatives, are used clinically for their anxiolytic effects . These drugs help to reduce anxiety and are used in the treatment of anxiety disorders .
Hypnotic Applications
Benzoxepin derivatives are also used as hypnotics . These drugs induce sleep and are used in the treatment of insomnia and other sleep disorders .
Muscle Relaxant Applications
The BZ classes of drugs, including benzoxepin derivatives, have muscle-relaxant actions . These drugs are used to relieve muscle spasms and are often used in the treatment of conditions such as back pain and fibromyalgia .
Anticonvulsant Applications
Benzoxepin derivatives have anticonvulsant actions . These drugs are used to prevent or reduce the severity of epileptic fits or seizures .
Anti-neuroinflammatory Effects
Recent studies have shown that BZ derivatives, including benzoxepin derivatives, have significant anti-neuroinflammatory effects . These drugs suppress the activity of the inducible NO synthase enzyme (iNOS), which plays a key role in neuroinflammation .
Asymmetric Synthesis of Seven-membered Heterocycles
The asymmetric synthesis of seven-membered heterocycles, which are useful in medicinal chemistry, can be achieved using 2,3,4,5-Tetrahydro-1-benzoxepin-4-one . These heterocycles can undergo further transformations .
Polymerization
2,3,4,5-Tetrahydro-1-benzoxepin-4-one can be used in the polymerization of epoxides to salicylic acid or its esters . This process produces an intermediate, which cyclizes on heating to form the compound .
Wirkmechanismus
Target of Action
Similar benzoxepin-derived compounds have been shown to interact with the central nervous system .
Mode of Action
Benzoxepin derivatives have been shown to have a sedative-hypnotic effect, suggesting they may interact with gaba receptors or other targets in the central nervous system .
Biochemical Pathways
Benzoxepin derivatives have been shown to modulate the action of gaba on neuronal chloride ion flux , which could potentially affect a variety of biochemical pathways related to neurotransmission.
Result of Action
Benzoxepin derivatives have been shown to have a sedative-hypnotic effect, suggesting they may modulate neuronal activity .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3,5-dihydro-2H-1-benzoxepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXIYXBEEPNZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1-benzoxepin-4-one | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)
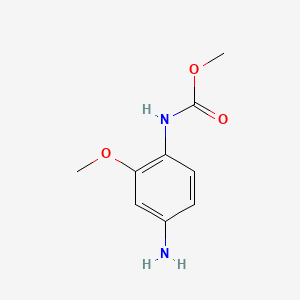
![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)
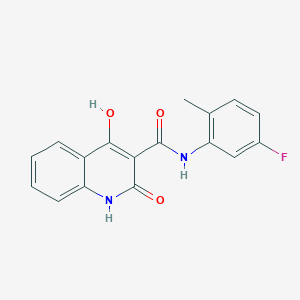
![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)
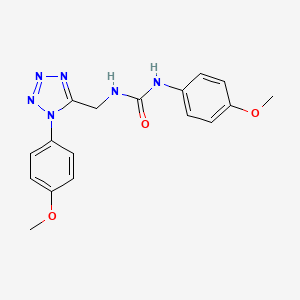
![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)
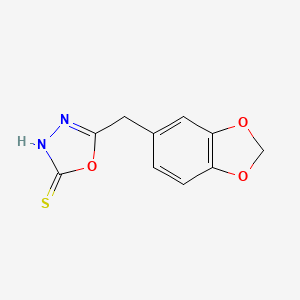

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)
![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)
![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)

